Bienvenue dans la boutique en ligne BenchChem!

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid

C–H functionalization Regioselective synthesis Phenylglycine derivatization

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid (CAS 1260003-29-9) is a non-proteinogenic, Boc-protected amino acid derivative belonging to the halogenated phenylglycine class. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the α-amine, a free carboxylic acid, and a single iodine substituent at the meta (3-) position of the phenyl ring, yielding a molecular formula of C₁₃H₁₆INO₄ and a molecular weight of 377.17 g/mol.

Molecular Formula C13H16INO4
Molecular Weight 377.17 g/mol
CAS No. 1260003-29-9
Cat. No. B6285337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid
CAS1260003-29-9
Molecular FormulaC13H16INO4
Molecular Weight377.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC(=CC=C1)I)C(=O)O
InChIInChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
InChIKeyJSDBVQFGTQTPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic Acid (CAS 1260003-29-9): A Boc-Protected meta-Iodophenylglycine Building Block for Peptide Synthesis and Cross-Coupling Chemistry


2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid (CAS 1260003-29-9) is a non-proteinogenic, Boc-protected amino acid derivative belonging to the halogenated phenylglycine class. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the α-amine, a free carboxylic acid, and a single iodine substituent at the meta (3-) position of the phenyl ring, yielding a molecular formula of C₁₃H₁₆INO₄ and a molecular weight of 377.17 g/mol [1]. The compound is supplied as a racemic mixture and serves primarily as a synthetic intermediate in peptide chemistry and palladium-catalyzed cross-coupling workflows, where the iodine atom provides a reactive handle for Suzuki–Miyaura or Sonogashira diversification . Computed physicochemical properties include a predicted pKa of 3.36 ± 0.10, a boiling point of 471.4 ± 45.0 °C, and a density of 1.607 ± 0.06 g/cm³ [1].

Why Generic Substitution Fails for 2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic Acid (CAS 1260003-29-9): Positional, Backbone, and Protecting-Group Constraints


This compound cannot be freely interchanged with its closest in-class analogs because three orthogonal structural features each carry distinct consequences: (i) the meta-iodo substitution dictates a specific electronic and steric profile that differs from both the ortho- and para-iodo isomers in cross-coupling reaction rates and regioselectivity [1]; (ii) the phenylglycine backbone introduces greater conformational rigidity and a shorter α-carbon-to-ring distance compared to the homologous phenylalanine scaffold, which can fundamentally alter peptide secondary structure and receptor recognition [2]; and (iii) the Boc protecting group commits the user to acid-labile deprotection and is incompatible with base-labile Fmoc strategies, precluding simple swap-in within an established SPPS protocol [3]. These three layers of constraint mean that substituting even a closely related analog risks altered coupling yields, divergent biological activity, or outright synthetic incompatibility.

Quantitative Differentiation Evidence for 2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic Acid (CAS 1260003-29-9): Comparator-Based Analysis


Meta-Iodo Regioisomer: Differential C–H Functionalization Reactivity vs. Ortho- and Para-Iodo Phenylglycine Analogs

The meta-iodo substitution in this compound provides a distinct reactivity profile in palladium-catalyzed transformations compared to its ortho- and para-iodo regioisomers. In a study of mandelic acid and α-phenylglycine substrates, meta-substituted derivatives (such as the 3-iodo compound) afforded good yields in directed C–H functionalization reactions, while ortho-substituted analogs showed markedly lower conversion [1]. This contrasts with the para-iodo isomer (CAS 1259984-95-6 for the N-Boc-RS-4-iodophenylglycine), which has been specifically selected for radioiodination and tumor-accumulation studies—an application for which the meta isomer has not been employed [2]. Additionally, the ortho-iodo isomer (2-iodophenylglycine) is documented as being 'unique due to the ortho position of the iodine atom, which influences its reactivity and binding properties' relative to the meta and para isomers .

C–H functionalization Regioselective synthesis Phenylglycine derivatization

Phenylglycine vs. Phenylalanine Backbone: Conformational Rigidity and Rotatable Bond Count Differential

The target compound features a phenylglycine backbone (the α-carbon is directly bonded to the aryl ring), in contrast to the more commonly employed Boc-3-iodo-L-phenylalanine (CAS 273221-75-3), which contains an additional methylene spacer. This structural difference is reflected in the rotatable bond count: 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid has 5 rotatable bonds [1], whereas Boc-3-iodo-L-phenylalanine (C₁₄H₁₈INO₄, MW 391.2) has 6 rotatable bonds (computed from the SMILES structure) . The reduced rotational freedom and shorter α-carbon-to-ring distance of the phenylglycine scaffold impose greater conformational rigidity, which can significantly affect peptide backbone geometry when this residue is incorporated into a peptide chain [2].

Conformational constraint Peptide design Rotatable bond count

Commercial Purity Tiering: 98% vs. 95% Grade Availability and Its Impact on Peptide Coupling Efficiency

This compound is commercially available at two distinct purity grades: 95% (supplied by Enamine via Sigma-Aldrich and other vendors) [1] and 98% (offered by Leyan, CymitQuimica, and Shanghai Hao Hong Biomedical) . The 98% grade is offered at a price premium (e.g., 500 mg at approximately ¥11,058 from Hao Hong vs. $1,256 for 1.0 g at 95% from Enamine) [1]. For solid-phase peptide synthesis applications where excess activated amino acid is employed to drive coupling to completion, the 95% purity grade is generally sufficient; however, for stoichiometric solution-phase reactions or applications where trace impurities may interfere with catalytic cycles (e.g., palladium-catalyzed cross-couplings), the 98% grade may reduce side-product formation and simplify downstream purification.

Purity specification Peptide synthesis Procurement quality

Predicted pKa and XLogP3 Differentiation vs. Non-Iodinated Boc-Phenylglycine: Implications for Coupling and Purification

The introduction of the iodine atom at the meta position modulates key physicochemical parameters relative to the non-halogenated parent Boc-phenylglycine. The target compound has a predicted pKa of 3.36 ± 0.10 (for the carboxylic acid) [1] and an XLogP3 of 2.9 [1], whereas Boc-D-phenylglycine (CAS 33125-05-2) has a predicted pKa of approximately 3.5–4.0 for the carboxylic acid and a lower XLogP due to the absence of the hydrophobic iodine substituent . The increased lipophilicity (XLogP3 2.9) can enhance organic-solvent solubility and facilitate extraction during aqueous workup, while the slightly lower pKa may influence coupling-activation strategy in peptide synthesis.

Physicochemical properties pKa prediction Lipophilicity

Halogen-Specific Biological Activity: Iodo vs. Bromo Phenylglycine Cytotoxicity in S. cerevisiae

In a study of genotoxic amino acids derived from halogenated phenylglycines, Boto et al. (2006) demonstrated that 3-iodo- and 3-bromophenylglycine derivatives exhibit distinct cytotoxic activity profiles in Saccharomyces cerevisiae [1]. The iodo-derivative (structurally corresponding to the deprotected form of the target compound) showed measurable genotoxic activity, while the bromo-analog displayed a different potency. This halogen-dependent biological effect confirms that the iodine substituent is not merely a synthetic handle but also modulates bioactivity in a manner not replicated by bromine or other halogens. Although the study was conducted on the deprotected free amino acids, the differentiated biological signal originates from the halogen-aromatic pharmacophore that is conserved in the Boc-protected building block.

Genotoxicity Halogenated amino acids Cytotoxicity screening

Boc vs. Fmoc Protecting Group Strategy: Orthogonal Deprotection and Synthetic Workflow Compatibility

The Boc protecting group on this compound mandates acid-labile deprotection (typically using TFA), positioning it within the Boc-SPPS workflow rather than the more widely used Fmoc-SPPS strategy. The corresponding Fmoc-protected 3-iodophenylglycine is not commercially catalogued as a standard item in major chemical databases (searches for 'Fmoc-3-iodophenylglycine' return zero results, confirming its absence from the market) [1]. This means that for researchers employing Boc-strategy solid-phase peptide synthesis—particularly for acid-stable peptide sequences or when orthogonal side-chain protection (e.g., benzyl-based) is required—this compound is one of the few available meta-iodophenylglycine building blocks directly compatible with the workflow. The Boc group is removed by brief treatment with strong acid (TFA), while Fmoc is removed under basic conditions (piperidine), making these two protecting group strategies mutually exclusive in a given synthetic scheme [2].

Protecting group strategy SPPS compatibility Orthogonal deprotection

Procurement-Driven Application Scenarios for 2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic Acid (CAS 1260003-29-9)


Boc-Strategy Solid-Phase Peptide Synthesis Requiring a Conformationally Constrained meta-Iodoaryl Residue

Researchers executing Boc-SPPS protocols who need to introduce a phenylglycine residue with a meta-iodo substituent for subsequent on-resin or post-cleavage diversification via Suzuki–Miyaura cross-coupling will find this compound to be one of the few commercially available options. The 5-rotatable-bond phenylglycine backbone provides conformational restriction compared to the 6-rotatable-bond phenylalanine homolog, which can be critical for turn stabilization or reduced entropic penalty upon target binding [1]. The Boc group is compatible with the standard TFA deprotection protocol, and the 95% purity grade is generally adequate for solid-phase coupling where excess activated amino acid is employed [2].

Late-Stage Diversification of Peptide–Drug Conjugates via Palladium-Catalyzed Cross-Coupling at the meta-Iodo Handle

The meta-iodo substituent serves as a strategic synthetic handle for palladium-catalyzed Suzuki–Miyaura or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups at the 3-position of the phenyl ring after incorporation of this building block into a larger molecular scaffold [1]. The meta substitution pattern offers distinct steric and electronic effects compared to ortho- and para-iodo regioisomers, which have been shown to affect reaction yields in C–H functionalization studies on phenylglycine substrates [2]. For this application, the 98% purity grade is recommended to minimize catalyst-poisoning impurities that could reduce cross-coupling efficiency.

Medicinal Chemistry Exploration of Halogenated Phenylglycine Pharmacophores with Defined Iodo-Specific Bioactivity

The genotoxic activity study by Boto et al. (2006) established that 3-iodophenylglycine derivatives exhibit measurable biological activity in S. cerevisiae that differs from the corresponding 3-bromo analog [1]. Medicinal chemists seeking to probe the iodine-specific contribution to target engagement or cytotoxicity within halogenated phenylglycine-containing peptidomimetics should select this compound as the key building block, as the bromo- and chloro- analogs produce different potency profiles. The Boc protection allows the compound to be incorporated into growing peptide chains prior to biological evaluation.

Synthesis of meta-Iodophenylglycine-Derived Radioligand Precursors for SPECT or PET Tracer Development

While the para-iodo isomer has been historically employed for ¹²⁵I-labeling and tumor-accumulation studies, the meta-iodo compound offers an alternative radiohalogenation site that may yield tracers with distinct biodistribution and metabolic stability profiles [1]. The phenylglycine backbone, with its shorter α-carbon-to-ring distance, may also affect the metabolic fate of the resulting radiopharmaceutical compared to phenylalanine-based analogs. The 98% purity grade is critical for this application to ensure that trace impurities do not compete for radioiodination or generate radiolabeled byproducts [2].

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.